methyl 2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
Description
Methyl 2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate is a spirocyclic indole derivative characterized by a complex fused indolizine-indole system. Its stereochemistry (3S,6'S,7'S,8'aS) and functional groups, including the ethyl substituent at position 6', methoxyacrylate at position 7', and a keto group at position 2, define its unique physicochemical and biological properties. The compound’s molecular formula is C21H26N2O3 (MW: 354.40 g/mol), with a topological polar surface area (TPSA) of 58.6 Ų and a calculated logP of 2.70–3.35, indicating moderate lipophilicity .
Properties
Molecular Formula |
C22H28N2O4 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
methyl 2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/t14-,15+,19+,22+/m1/s1 |
InChI Key |
DAXYUDFNWXHGBE-YARHRQRXSA-N |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
Canonical SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Diels-Alder reactions and subsequent oxidation steps to achieve the desired configuration . The reaction conditions typically require precise temperature control and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability . The use of microreactors also allows for continuous production, which is beneficial for meeting industrial demands.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3S,6’S,7’S,8’aS)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace existing functional groups with new ones.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, methanesulfonyl chloride for substitution, and various oxidizing agents for oxidation . The reaction conditions often involve specific temperatures and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride can yield alcohol derivatives, while oxidation can produce ketones or carboxylic acids .
Scientific Research Applications
Methyl 2-[(3S,6’S,7’S,8’aS)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[(3S,6’S,7’S,8’aS)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
A key stereoisomer, methyl 2-[(3R,6'R,7'R,8'aR)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]prop-2-enoate, differs in stereochemistry (3R,6'R,7'R,8'aR) and lacks the methoxy group. Despite sharing the same molecular formula (C21H26N2O3), its ADMET properties diverge significantly:
Functional Group Modifications
Ethyl 6′-Cyano Derivative
The compound (1′S,3′R,8a′S*)-ethyl 6′-cyano-2-oxo-3′,8a′-dihydro-2′H-spiro[indoline-3,1′-indolizine]-3′-carboxylate (3g) introduces a cyano group at position 6' and an ethyl ester at position 3'.
Dihydroxy Variant
Methyl (2E)-2-[(3S,6'R,7'S,8'aS)-6'-ethyl-2,4-dihydroxy-spiro[indole-3,1'-indolizine]-7'-yl]-3-methoxyprop-2-enoate adds hydroxyl groups at positions 2 and 4, increasing polarity (MW: 400.47 g/mol vs. 354.40 g/mol) and likely improving aqueous solubility .
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
Methyl 2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate is a complex organic compound characterized by a unique spirocyclic structure. This compound is part of the oxindole alkaloids family and has garnered attention for its potential biological activities, particularly in neuroprotection and anti-inflammatory effects.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N2O4 |
| Molecular Weight | 384.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | DAXYUDFNWXHGBE-YARHRQRXSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Studies suggest that it may modulate enzyme activity and receptor interactions that are pivotal in various physiological processes.
Key Biological Effects
- Neuroprotective Properties : Research indicates that this compound exhibits neuroprotective effects in neuronal cell lines. It may help in reducing oxidative stress and inflammation in neurological contexts.
- Anti-inflammatory Activity : The compound has shown potential in inhibiting inflammatory pathways. This could be beneficial in conditions such as arthritis or other inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and death.
Research Findings
Recent studies have focused on the compound's efficacy in various biological models:
Case Study: Neuroprotection
A study investigating the neuroprotective effects of this compound demonstrated significant reductions in neuronal cell death induced by oxidative stress. The compound was found to upregulate antioxidant enzymes and downregulate pro-inflammatory cytokines.
Case Study: Anti-inflammatory Effects
In vitro studies showed that the compound can inhibit the production of TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications for inflammatory diseases.
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared to other related compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Corynoxine B | Neuroprotective | Modulation of oxidative stress pathways |
| Rhynchophylline | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
| Other Oxindoles | Anticancer | Induction of apoptosis via signaling pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
